

Tetraethylurea: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: **Tetraethylurea**

Cat. No.: **B072240**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU), a tetra-substituted urea derivative, is a valuable and versatile building block in modern organic synthesis. Its unique structural features and reactivity allow it to serve as a precursor for a variety of important chemical entities, most notably guanidinium salts, which have widespread applications as phase-transfer catalysts, ionic liquids, and in the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **tetraethylurea** in the synthesis of hexaethylguanidinium chloride, a key transformation highlighting its utility as a synthetic building block.

Physicochemical Properties of Tetraethylurea

A clear understanding of the physical and chemical properties of **tetraethylurea** is essential for its effective use in synthesis.

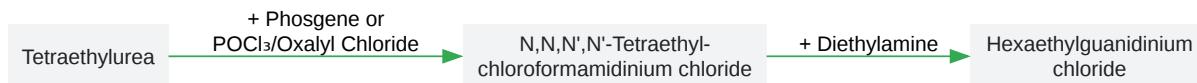
Property	Value	Reference
CAS Number	1187-03-7	[1]
Molecular Formula	C ₉ H ₂₀ N ₂ O	[1]
Molecular Weight	172.27 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	211-213 °C	[2]
Density	0.907 g/mL at 20 °C	[2]

Application: Synthesis of Hexaethylguanidinium Chloride

One of the most significant applications of **tetraethylurea** as a building block is in the synthesis of hexa-substituted guanidinium salts. These compounds are known for their exceptional stability and utility as phase-transfer catalysts in a variety of organic reactions. The synthesis of hexaethylguanidinium chloride from **tetraethylurea** proceeds through a two-step sequence involving the formation of a reactive intermediate, N,N,N',N'-tetraethylchloroformamidinium chloride, often referred to as a Vilsmeier-type salt.[\[3\]](#)

Reaction Scheme:

The overall transformation can be depicted as follows:



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Caption: Synthesis of Hexaethylguanidinium Chloride from **Tetraethylurea**.

Step 1: Synthesis of N,N,N',N'-Tetraethylchloroformamidinium Chloride

This reactive intermediate is generated by the reaction of **tetraethylurea** with a chlorinating agent such as phosgene, phosphorus oxychloride, or oxalyl chloride.[3][4] The use of oxalyl chloride is often preferred in laboratory settings due to its comparative ease of handling over phosgene.

Experimental Protocol:

Materials:

- **Tetraethylurea** (1.0 eq)
- Oxalyl chloride (1.1 eq)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **tetraethylurea** in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add oxalyl chloride dropwise to the stirred solution over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- The formation of the N,N,N',N'-tetraethylchloroformamidinium chloride can be monitored by the disappearance of the starting material using thin-layer chromatography (TCM).

- The resulting solution of the chloroformamidinium chloride is typically used directly in the next step without isolation.

Quantitative Data:

Reactant	Molar Ratio	Solvent	Time (h)	Temperature (°C)	Yield (%)
Tetraethylure a/Oxaly Chloride	1 : 1.1	DCM	3	0 to RT	~95 (in situ)

Step 2: Synthesis of Hexaethylguanidinium Chloride

The crude N,N,N',N'-tetraethylchloroformamidinium chloride is then reacted with diethylamine to furnish the final product, hexaethylguanidinium chloride.[3]

Experimental Protocol:

Materials:

- Solution of N,N,N',N'-tetraethylchloroformamidinium chloride in DCM (from Step 1)
- Diethylamine (2.2 eq)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To the solution of N,N,N',N'-tetraethylchloroformamidinium chloride from the previous step, cooled to 0 °C, add a solution of diethylamine in anhydrous dichloromethane dropwise over 30 minutes.

- After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- The reaction mixture will likely form a precipitate (diethylamine hydrochloride).
- Filter the reaction mixture to remove the precipitate.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexaethylguanidinium chloride.
- The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether.

Quantitative Data:

Reactant	Molar Ratio	Solvent	Time (h)	Temperature (°C)	Yield (%)
Chloroformamidinium salt/Diethylamine	1 : 2.2	DCM	16	0 to RT	85-90

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of hexaethylguanidinium chloride from **tetraethylurea**.



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Caption: Experimental workflow for the two-step synthesis.

Conclusion

Tetraethylurea serves as a readily accessible and effective building block in organic synthesis, particularly for the preparation of hexa-substituted guanidinium salts. The protocols provided herein offer a detailed guide for the synthesis of hexaethylguanidinium chloride, a compound of significant interest due to its catalytic properties. The straightforward nature of these transformations, coupled with the versatility of the guanidinium products, underscores the importance of **tetraethylurea** in the toolbox of the modern synthetic chemist. Further exploration of **tetraethylurea**'s reactivity is likely to unveil new synthetic methodologies and applications in the development of novel chemical entities.

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